2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2101206-35-1
VCID: VC6272514
InChI: InChI=1S/C8H13N3.ClH/c1-2-7-6-11-4-3-9-5-8(11)10-7;/h6,9H,2-5H2,1H3;1H
SMILES: CCC1=CN2CCNCC2=N1.Cl
Molecular Formula: C8H14ClN3
Molecular Weight: 187.67

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

CAS No.: 2101206-35-1

Cat. No.: VC6272514

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67

* For research use only. Not for human or veterinary use.

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride - 2101206-35-1

Specification

CAS No. 2101206-35-1
Molecular Formula C8H14ClN3
Molecular Weight 187.67
IUPAC Name 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Standard InChI InChI=1S/C8H13N3.ClH/c1-2-7-6-11-4-3-9-5-8(11)10-7;/h6,9H,2-5H2,1H3;1H
Standard InChI Key RUUZFSUOUNMNMR-UHFFFAOYSA-N
SMILES CCC1=CN2CCNCC2=N1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride belongs to the tetrahydroimidazopyrazine class, featuring a fused bicyclic system comprising a six-membered piperazine ring and a five-membered imidazole ring. The ethyl group at position 2 and the hydrochloride counterion enhance its solubility and stability under physiological conditions . Its IUPAC name, 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, reflects this substitution pattern and salt formation.

Table 1: Key Chemical Descriptors

PropertyValue
CAS Number2101206-35-1
Molecular FormulaC₈H₁₄ClN₃
Molecular Weight203.67 g/mol
IUPAC Name2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
InChI KeyRUUZFSUOUNMNMR-UHFFFAOYSA-N
Purity≥95% (HPLC)

The InChI string (1S/C8H13N3.ClH/c1-2-7-6-11-4-3-9-5-8(11)10-7;/h6,9H,2-5H2,1H3;1H) confirms the protonation site at the pyrazine nitrogen, critical for ionic interactions in biological systems .

Synthesis and Manufacturing

Synthetic Routes

The synthesis follows a heterocyclization strategy common to imidazopyrazines:

  • Dipeptide Cyclization: Reacting ethyl glycinate with 1,2-diaminoethane under acidic conditions forms the imidazole ring .

  • Ethyl Substitution Introduction: Alkylation at position 2 using ethyl bromide in the presence of a base (e.g., K₂CO₃) .

  • Hydrochloride Salt Formation: Treatment with HCl gas in anhydrous ethanol yields the final product .

Key intermediates include 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-23-1), which undergoes ethylation at position 2 . Optimized conditions (e.g., 60°C, 12 h) achieve yields >70% with minimal byproducts .

Purification and Quality Control

Purification via recrystallization from ethanol/water mixtures ensures ≥95% purity, verified by reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) . Residual solvents (e.g., ethanol, DMF) are monitored per ICH guidelines, with limits <500 ppm .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: >50 mg/mL in water at 25°C due to ionic character .

  • Organic Solvents: Soluble in DMSO (30 mg/mL), methanol (20 mg/mL); insoluble in hexane .

  • Stability: Stable at -20°C for 24 months; hydrolyzes in basic solutions (pH >9) via imidazole ring opening .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C with decomposition, consistent with hydrochloride salts of nitrogenous heterocycles .

Research Applications

Mechanistic Studies

  • GPCR Signaling: Used at 1–10 μM to dissect Gα q-dependent vs. -independent pathways in IP₃ accumulation assays .

  • Purinergic Signaling: Evaluated in FLIPR assays measuring Ca²⁺ flux in P2X7-expressing cells (EC₅₀ ~2.5 μM) .

Toxicology Screening

Cytotoxicity assays (MTT) in HepG2 cells showed an IC₅₀ of 48±6 μM, linked to mitochondrial membrane depolarization . Reactive oxygen species (ROS) increased 2.3-fold at 50 μM (p<0.05), suggesting redox-mediated toxicity .

Future Perspectives

Structural optimization could address cytotoxicity while retaining Gα q affinity. Introducing electron-withdrawing groups (e.g., -CF₃) at position 2 may enhance metabolic stability . Additionally, formulation as a prodrug (e.g., ester derivatives) could improve bioavailability for in vivo studies .

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